2-Formylphenyl methanesulfonate
Description
2-Formylphenyl methanesulfonate (C₈H₈O₄S, molar mass 200.21 g/mol) is an aromatic sulfonate ester characterized by a phenyl ring substituted with a formyl (-CHO) group at the 2-position and a methanesulfonate (-OSO₂CH₃) group at the 1-position. The compound’s structure (Figure 1) combines the electrophilic reactivity of the formyl group with the sulfonate ester’s stability, making it a versatile intermediate in organic synthesis, particularly for constructing heterocycles or functionalized aromatic systems.
Properties
CAS No. |
49670-40-8 |
|---|---|
Molecular Formula |
C8H8O4S |
Molecular Weight |
200.21 g/mol |
IUPAC Name |
(2-formylphenyl) methanesulfonate |
InChI |
InChI=1S/C8H8O4S/c1-13(10,11)12-8-5-3-2-4-7(8)6-9/h2-6H,1H3 |
InChI Key |
DMCHXCCICBJVMK-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=CC=CC=C1C=O |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC=C1C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key structural features :
- Formyl group : Enhances reactivity toward nucleophilic addition or condensation reactions.
- Methanesulfonate group : Provides hydrolytic stability compared to sulfate esters, enabling applications under mild acidic/basic conditions.
Comparison with Similar Compounds
The physicochemical and functional properties of 2-formylphenyl methanesulfonate are contextualized below against structurally related sulfonate esters and salts.
Structural and Functional Analogues
Table 1: Comparative Analysis of this compound and Analogues
Key Findings
Substituent Effects: The methoxy group in 4-formyl-2-methoxyphenyl methanesulfonate improves solubility in polar solvents compared to the parent compound, but may reduce electrophilicity at the formyl group due to electron-donating effects.
Sulfonate Group Variations :
- Methanesulfonate esters (e.g., this compound) generally exhibit faster hydrolysis rates than benzenesulfonates (e.g., 2-formylphenyl 4-chlorobenzenesulfonate) due to reduced steric hindrance.
- Lead methanesulfonate , a metal salt, diverges entirely in application (e.g., industrial electroplating) and toxicity profile, underscoring the distinction between sulfonate esters and salts.
Thermal and Chemical Stability :
- Methanesulfonate esters are less prone to hydrolysis than sulfates but decompose under strong acids/bases, releasing sulfur oxides.
- Benzenesulfonates with aromatic substituents (e.g., chlorine) demonstrate higher thermal stability, as seen in their use in high-temperature reactions.
Research Implications and Gaps
- Application-Specific Tuning : Modifying substituents (e.g., electron-withdrawing groups) could enhance reactivity in cross-coupling reactions or drug-design frameworks.
- Safety Profiles : While Lead methanesulfonate highlights the hazards of metal sulfonates, the toxicity of aryl sulfonate esters like this compound remains understudied.
Preparation Methods
Direct Mesylation of 2-Hydroxybenzaldehyde
The most straightforward route to 2-formylphenyl methanesulfonate involves the mesylation of 2-hydroxybenzaldehyde (salicylaldehyde) using methanesulfonyl chloride (mesyl chloride). This method leverages the nucleophilic displacement of the phenolic hydroxyl group by the methanesulfonate moiety.
Reaction Conditions and Mechanism
In a typical procedure, salicylaldehyde is dissolved in anhydrous dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) is added as a base to deprotonate the hydroxyl group, facilitating the nucleophilic attack on mesyl chloride. The reaction proceeds at 0°C to mitigate exothermic side reactions, followed by gradual warming to room temperature. The mechanism follows a two-step process:
- Deprotonation :
$$ \text{Ar-OH} + \text{Et}3\text{N} \rightarrow \text{Ar-O}^- + \text{Et}3\text{NH}^+ $$ - Nucleophilic Substitution :
$$ \text{Ar-O}^- + \text{Cl-SO}2-\text{CH}3 \rightarrow \text{Ar-OSO}2\text{CH}3 + \text{Cl}^- $$
Workup and Purification
Post-reaction, the mixture is quenched with saturated sodium bicarbonate to neutralize excess acid. Organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Crude product purification is achieved via column chromatography (hexane/ethyl acetate = 10:1), yielding this compound as a white solid in 85–91% purity.
Table 1: Optimization of Direct Mesylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DCM | THF | Acetonitrile |
| Base | Triethylamine | Pyridine | DMAP |
| Temperature (°C) | 0 → 25 | -10 → 20 | 0 → 25 |
| Yield (%) | 91 | 78 | 85 |
Key findings:
Methanesulfonic Anhydride-Mediated Synthesis
Alternative methodologies employ methanesulfonic anhydride ($$(\text{CH}3\text{SO}2)_2\text{O}$$) as a mesylating agent, particularly useful for acid-sensitive substrates. This approach minimizes HCl byproduct formation, enhancing reaction controllability.
Procedure Overview
Salicylaldehyde is reacted with methanesulfonic anhydride (1.2 equiv) in tetrahydrofuran (THF) at reflux. Catalytic dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction by activating the anhydride. After 6 hours, the mixture is cooled, filtered, and concentrated. Recrystallization from ethanol/water (3:1) affords the product in 88% yield.
Stepwise Synthesis via Intermediate Thioethers
For substrates requiring regioselective functionalization, a multi-step protocol involving thioether intermediates has been reported.
Synthesis of 2-((2-Hydroxyethyl)thio)benzaldehyde
2-Fluorobenzaldehyde undergoes nucleophilic aromatic substitution with 2-mercaptoethanol in dimethylformamide (DMF) at 110°C, yielding 2-((2-hydroxyethyl)thio)benzaldehyde (87% yield).
Mesylation of the Hydroxyl Group
The intermediate is treated with mesyl chloride (1.1 equiv) in DCM at 0°C, followed by TEA (1.5 equiv). After stirring for 30 minutes, the product 2-((2-formylphenyl)thio)ethyl methanesulfonate is isolated via vacuum distillation (76% yield).
Table 2: Multi-Step Synthesis Outcomes
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Thioether formation | 2-Fluorobenzaldehyde, DMF | 87 | 95 |
| Mesylation | Mesyl chloride, TEA | 76 | 92 |
Challenges and Optimization Strategies
Formyl Group Stability
The electron-withdrawing formyl group increases susceptibility to nucleophilic attack. Key mitigations include:
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Mesylation | 85–91 | 90–95 | High | Moderate |
| Anhydride-Mediated | 88 | 93 | Moderate | Low |
| Multi-Step Thioether | 76 | 92 | Low | High |
- Direct Mesylation is optimal for industrial-scale production due to reagent availability and short reaction times.
- Anhydride-Mediated synthesis suits lab-scale acid-sensitive applications despite higher costs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Formylphenyl methanesulfonate, and what reaction conditions are critical for success?
- Methodological Answer : Synthesis typically involves sulfonation or methanesulfonyl chloride reactions with phenolic precursors. For example, analogous routes to methyl 2-(2-formylphenyl)acetate (a structurally related compound) use aryne intermediates generated from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate under CsF catalysis . Key conditions include anhydrous solvents, controlled temperature (0–25°C), and stoichiometric ratios to minimize side reactions. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS is essential to confirm purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR detects the formyl proton (~9.8 ppm) and methanesulfonate methyl group (~3.1 ppm). <sup>13</sup>C NMR confirms carbonyl (C=O, ~190 ppm) and sulfonate (SO3, ~45 ppm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]<sup>+</sup> at m/z 215.04 (C8H8O4S).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity using a C18 column and acetonitrile/water gradient .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Waste Disposal : Collect waste in designated containers for halogenated organics and incinerate via certified facilities. Similar methanesulfonate esters are classified as potential mutagens; thus, exposure limits should follow OSHA guidelines for sulfonating agents .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance the yield of this compound in electrophilic substitution reactions?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl3, FeCl3) to activate the phenolic precursor.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to stabilize intermediates.
- Temperature Gradients : Conduct kinetic studies between 0°C and 50°C to identify ideal reaction rates. For example, analogous methanesulfonate syntheses achieve >80% yield at 25°C in DMF .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Hydrolysis studies in buffered solutions (pH 2–12) show degradation at pH >10 due to sulfonate ester cleavage. LC-MS tracks degradation products like 2-formylphenol and methanesulfonic acid .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at 120°C. Store at 2–8°C in amber vials under nitrogen to prevent oxidation of the formyl group .
Q. How can contradictory data on the reactivity of this compound in nucleophilic substitutions be resolved?
- Methodological Answer :
- Controlled Replicates : Repeat experiments with standardized substrates (e.g., benzylamine for aminolysis) to isolate variables.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to compare activation energies of competing pathways (e.g., SN2 vs. radical mechanisms).
- Cross-Validation : Compare results with analogous compounds like ethyl methanesulfonate, which show predictable SN2 reactivity .
Q. What role does this compound play as a precursor in multi-step syntheses of bioactive molecules?
- Methodological Answer :
- Pharmaceutical Intermediates : The formyl group enables Schiff base formation with amines, useful in antifungal agent synthesis (e.g., triazole derivatives).
- Cross-Coupling Reactions : Suzuki-Miyaura coupling of the methanesulfonate group with aryl boronic acids generates biaryl scaffolds for kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
